molecular formula C19H26N4O4S B7441283 1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea

1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea

Cat. No.: B7441283
M. Wt: 406.5 g/mol
InChI Key: IRCODKBACQWTJZ-UHFFFAOYSA-N
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Description

1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a urea moiety, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Synthesis of the Piperidine Ring: The piperidine ring is often synthesized via a reductive amination reaction involving a ketone and an amine.

    Coupling Reactions: The isoxazole and piperidine rings are then coupled using a suitable linker, such as a tosyl group.

    Urea Formation: The final step involves the formation of the urea moiety through the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(1-tosylpiperidin-4-yl)urea: Lacks the isoxazole ring, which may affect its biological activity.

    1-Methyl-1-((5-methylisoxazol-3-yl)methyl)urea: Lacks the piperidine ring, which may influence its chemical reactivity.

Uniqueness

1-Methyl-1-((5-methylisoxazol-3-yl)methyl)-3-(1-tosylpiperidin-4-yl)urea is unique due to the presence of both the isoxazole and piperidine rings, which contribute to its distinct chemical and biological properties. This combination of structural features may enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14-4-6-18(7-5-14)28(25,26)23-10-8-16(9-11-23)20-19(24)22(3)13-17-12-15(2)27-21-17/h4-7,12,16H,8-11,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCODKBACQWTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N(C)CC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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